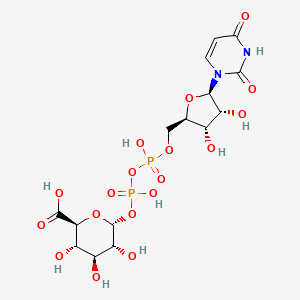

Uridin-diphospho-glucuronsäure

Übersicht

Beschreibung

UDP-α-D-Glucuronsäure ist ein Nukleosiddiphosphatsugar, der als Quelle für Glucuronsäure bei der Polysaccharidsynthese dient. Es ist ein Zwischenprodukt bei der Biosynthese von Ascorbinsäure (außer bei Primaten und Meerschweinchen) und beteiligt sich am Häm-Abbauprozess beim Menschen . Diese Verbindung ist entscheidend für die Bildung vieler Glucosidurone mit verschiedenen Aglykonen bei Tieren .

2. Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: UDP-α-D-Glucuronsäure wird aus UDP-Glucose durch das Enzym UDP-Glucose-6-Dehydrogenase unter Verwendung von Nicotinamid-Adenin-Dinukleotid als Cofaktor synthetisiert . Der Prozess beinhaltet die Oxidation von UDP-Glucose zu UDP-Glucuronsäure.

Industrielle Produktionsmethoden: Es wurde ein effizienter dreistufiger Kaskadenweg entwickelt, der ganze Zellen verwendet, die hyperthermophile Enzyme exprimieren, um UDP-α-D-Glucuronsäure aus Stärke zu produzieren . Diese Methode beinhaltet die Kopplung eines Coenzymregenerierungssystems mit einem geeigneten Expressionslevel von UDP-Glucose-6-Dehydrogenase in einem einzigen Stamm, wodurch die Zellen den Nicotinamid-Adenin-Dinukleotidbedarf ohne Zugabe von exogenem Nicotinamid-Adenin-Dinukleotid decken können .

Wissenschaftliche Forschungsanwendungen

UDP-α-D-Glucuronsäure hat zahlreiche Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird bei der Synthese von Polysacchariden und Glykosaminoglykanen verwendet.

Biologie: Es spielt eine Rolle bei der Biosynthese von Ascorbinsäure und dem Häm-Abbauprozess.

5. Wirkmechanismus

UDP-α-D-Glucuronsäure übt seine Wirkung aus, indem es als Substrat für verschiedene Transferasen dient, die an der Synthese von Polysacchariden und Glykosaminoglykanen beteiligt sind . Die Verbindung wird durch UDP-Glucose-6-Dehydrogenase oxidiert, um UDP-α-D-Glucuronsäure zu produzieren, die dann von Transferasen zur Bildung verschiedener Polysaccharide und Glykosaminoglykane verwendet wird . Diese Polysaccharide und Glykosaminoglykane sind essenziell für die strukturelle Integrität der extrazellulären Matrix und spielen eine Rolle bei der Zellsignalisierung und -adhäsion .

Ähnliche Verbindungen:

UDP-Glucose: Ein Vorläufer von UDP-α-D-Glucuronsäure, der an der Synthese von Glykogen und Glykosaminoglykanen beteiligt ist.

UDP-Iduronsäure: Ein Epimer von UDP-α-D-Glucuronsäure, der an der Synthese von Polysacchariden beteiligt ist.

UDP-Galacturonsäure: Eine weitere ähnliche Verbindung, die an der Synthese von Polysacchariden beteiligt ist.

Einzigartigkeit: UDP-α-D-Glucuronsäure ist aufgrund seiner Rolle bei der Biosynthese von Ascorbinsäure und seiner Beteiligung am Häm-Abbauprozess einzigartig . Darüber hinaus ist seine Fähigkeit, verschiedene Glucosidurone zu bilden, essenziell für Entgiftungsprozesse in der Leber .

Wirkmechanismus

Target of Action

Uridine diphosphate glucuronic acid (UDPGA) primarily targets enzymes known as glucuronosyltransferases . These enzymes play a crucial role in the process of glucuronidation, a major pathway in the metabolism and elimination of many endogenous and exogenous compounds . UDPGA also interacts with other enzymes such as UDP-glucose 6-dehydrogenase .

Mode of Action

UDPGA acts as a glucuronic acid donor in glucuronosyltransferase reactions . It is produced from UDP-glucose by the enzyme UDP-glucose 6-dehydrogenase using NAD+ as a cofactor . The glucuronic acid from UDPGA is transferred to a variety of small lipophilic compounds, rendering them more water-soluble and thus easier to excrete .

Biochemical Pathways

UDPGA is involved in several biochemical pathways. It is an intermediate in the biosynthesis of ascorbic acid and participates in the heme degradation process in humans . It also plays a key role in the glucuronidation pathway, which is a major route for the detoxification and elimination of a wide range of endogenous and exogenous compounds .

Pharmacokinetics

It is involved in the glucuronidation process, which is a major pathway for drug metabolism and elimination . The glucuronidation process increases the water solubility of drugs, facilitating their excretion from the body .

Result of Action

The action of UDPGA results in the formation of glucuronides, which are more water-soluble than the original compounds and can be more easily excreted from the body . This process is crucial for the detoxification and elimination of a wide range of substances, including drugs, toxins, and endogenous compounds .

Action Environment

The action of UDPGA can be influenced by various environmental factors. For example, the activity of the enzymes that UDPGA interacts with can be affected by factors such as pH, temperature, and the presence of other substances . Additionally, genetic factors can influence the activity of these enzymes, which can in turn affect the action of UDPGA .

Biochemische Analyse

Biochemical Properties

Uridine diphosphate glucuronic acid is synthesized from uridine diphosphate glucose by the enzyme uridine diphosphate glucose 6-dehydrogenase, using nicotinamide adenine dinucleotide as a cofactor . This compound acts as a glycosyl donor in glycosyltransferase reactions, contributing to the biosynthesis of glycosaminoglycans, glycosphingolipids, and pectins . It interacts with various enzymes, including uridine diphosphate glucuronosyltransferases, which facilitate the transfer of glucuronic acid to substrates, aiding in their solubility and excretion .

Cellular Effects

Uridine diphosphate glucuronic acid influences several cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It plays a significant role in the detoxification of xenobiotics and endogenous compounds by converting them into more water-soluble forms for excretion . This process is vital for maintaining cellular homeostasis and protecting cells from toxic substances. Additionally, uridine diphosphate glucuronic acid is involved in the synthesis of extracellular matrix components, which are essential for cell structure and function .

Molecular Mechanism

At the molecular level, uridine diphosphate glucuronic acid exerts its effects through its role as a glycosyl donor. It binds to glycosyltransferases, facilitating the transfer of glucuronic acid to various substrates . This binding interaction is crucial for the conjugation of bilirubin, hormones, and drugs, enhancing their solubility and promoting their excretion . The activation or inhibition of specific enzymes by uridine diphosphate glucuronic acid can also lead to changes in gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of uridine diphosphate glucuronic acid can vary over time. The stability of this compound is influenced by factors such as temperature and pH, which can affect its degradation and efficacy . Long-term studies have shown that uridine diphosphate glucuronic acid can have sustained effects on cellular function, particularly in the context of detoxification and metabolism . Its stability and activity may decrease over extended periods, necessitating careful handling and storage .

Dosage Effects in Animal Models

The effects of uridine diphosphate glucuronic acid in animal models are dose-dependent. At lower doses, it effectively enhances the detoxification of xenobiotics and endogenous compounds, promoting their excretion . At higher doses, it may exhibit toxic or adverse effects, potentially disrupting cellular homeostasis and causing cellular damage . Threshold effects have been observed, indicating that there is an optimal dosage range for its beneficial effects without causing harm .

Metabolic Pathways

Uridine diphosphate glucuronic acid is involved in several metabolic pathways, including the biosynthesis of glycosaminoglycans, glycosphingolipids, and pectins . It interacts with enzymes such as uridine diphosphate glucuronosyltransferases, which facilitate the transfer of glucuronic acid to substrates . This process is essential for the detoxification of bilirubin and other substances, as well as the synthesis of extracellular matrix components . The metabolic flux and levels of metabolites can be significantly influenced by the availability and activity of uridine diphosphate glucuronic acid .

Transport and Distribution

Within cells and tissues, uridine diphosphate glucuronic acid is transported and distributed by specific transporters and binding proteins . These transporters facilitate its movement across cellular membranes, ensuring its availability for biochemical reactions . The localization and accumulation of uridine diphosphate glucuronic acid can impact its activity and function, influencing processes such as detoxification and metabolism .

Subcellular Localization

Uridine diphosphate glucuronic acid is localized in various subcellular compartments, including the cytoplasm and endoplasmic reticulum . Its activity and function can be affected by targeting signals and post-translational modifications that direct it to specific organelles . The subcellular localization of uridine diphosphate glucuronic acid is crucial for its role in glycosylation and detoxification processes, ensuring its availability where it is needed most .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: UDP-alpha-D-glucuronic acid is synthesized from UDP-glucose by the enzyme UDP-glucose 6-dehydrogenase using nicotinamide adenine dinucleotide as a cofactor . The process involves the oxidation of UDP-glucose to UDP-glucuronic acid.

Industrial Production Methods: An efficient three-step cascade route has been developed using whole cells expressing hyperthermophilic enzymes to produce UDP-alpha-D-glucuronic acid from starch . This method involves coupling a coenzyme regeneration system with an appropriate expression level of UDP-glucose 6-dehydrogenase in a single strain, allowing the cells to meet nicotinamide adenine dinucleotide requirements without the addition of exogenous nicotinamide adenine dinucleotide .

Analyse Chemischer Reaktionen

Reaktionstypen: UDP-α-D-Glucuronsäure durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution .

Häufige Reagenzien und Bedingungen:

Substitution: UDP-α-D-Glucuronsäure kann zu UDP-Iduronsäure epimerisiert werden, die Iduronsäure an Polysaccharide spendet.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind verschiedene Glucosidurone und Polysaccharide .

Vergleich Mit ähnlichen Verbindungen

UDP-glucose: A precursor to UDP-alpha-D-glucuronic acid, involved in the synthesis of glycogen and glycosaminoglycans.

UDP-iduronic acid: An epimer of UDP-alpha-D-glucuronic acid, involved in the synthesis of polysaccharides.

UDP-galacturonic acid: Another similar compound involved in the synthesis of polysaccharides.

Uniqueness: UDP-alpha-D-glucuronic acid is unique due to its role in the biosynthesis of ascorbic acid and its involvement in the heme degradation process . Additionally, its ability to form various glucosiduronides makes it essential for detoxification processes in the liver .

Eigenschaften

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O18P2/c18-5-1-2-17(15(26)16-5)12-9(22)6(19)4(32-12)3-31-36(27,28)35-37(29,30)34-14-10(23)7(20)8(21)11(33-14)13(24)25/h1-2,4,6-12,14,19-23H,3H2,(H,24,25)(H,27,28)(H,29,30)(H,16,18,26)/t4-,6-,7+,8+,9-,10-,11+,12-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDYANYHVCAPMJV-LXQIFKJMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)C(=O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O18P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00903961 | |

| Record name | Uridine diphosphate glucuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00903961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

580.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Uridine diphosphate glucuronic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000935 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2616-64-0 | |

| Record name | UDP-glucuronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2616-64-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Uridine diphosphate glucuronic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002616640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | UDP-alpha-D-glucuronic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03041 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Uridine diphosphate glucuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00903961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | URIDINE DIPHOSPHATE GLUCURONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04SZC4MEFQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Uridine diphosphate glucuronic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000935 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

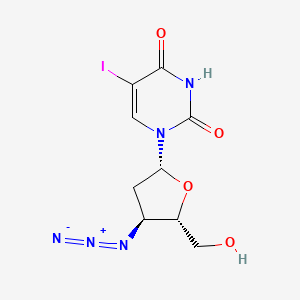

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

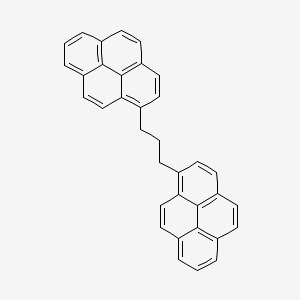

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9,10-Didehydro-N-[1-(hydroxymethyl)-propyl]-D-lysergamide](/img/structure/B1199605.png)

![(3As,11aR)-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one](/img/structure/B1199619.png)